molecular formula C18H9Cl2N3O3S B4180556 N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide

N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide

Cat. No. B4180556
M. Wt: 418.3 g/mol
InChI Key: RVLRAWKJBWDMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide, also known as TAK-715, is a small molecule inhibitor that is used in scientific research to study the role of mitogen-activated protein kinase (MAPK) signaling pathways in various cellular processes. MAPKs are a group of protein kinases that play a crucial role in regulating cell growth, differentiation, and survival. TAK-715 has been shown to selectively inhibit the activity of p38 MAPK, which is involved in inflammation, apoptosis, and stress response pathways.

Mechanism of Action

N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide selectively inhibits the activity of p38 MAPK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes that are regulated by p38 MAPK signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and immune response. This compound has also been shown to promote cell survival and inhibit apoptosis in various cell types. In addition, this compound has been shown to have anti-tumor effects in several cancer cell lines.

Advantages and Limitations for Lab Experiments

N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide has several advantages as a tool for scientific research. It is a selective inhibitor of p38 MAPK, which allows for the specific study of this signaling pathway without affecting other cellular processes. This compound is also relatively stable and has a long half-life, which allows for prolonged inhibition of p38 MAPK activity. However, this compound has some limitations as well. It has low solubility in water, which can limit its use in certain experimental settings. In addition, this compound has been shown to have off-target effects on other protein kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide. One area of interest is the role of p38 MAPK signaling pathways in aging and age-related diseases. This compound has been shown to have anti-inflammatory and anti-apoptotic effects, which could be beneficial in the treatment of age-related diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective inhibitors of p38 MAPK, which could improve the specificity and efficacy of these compounds in scientific research and drug development. Finally, the use of this compound in combination with other inhibitors or chemotherapeutic agents could be explored as a potential strategy for improving cancer treatment outcomes.

Scientific Research Applications

N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide has been used extensively in scientific research to study the role of p38 MAPK signaling pathways in various cellular processes. It has been shown to have anti-inflammatory, anti-apoptotic, and anti-tumor effects in vitro and in vivo. This compound has also been used to study the effects of p38 MAPK inhibition on bone metabolism, cardiac function, and neuronal survival.

properties

IUPAC Name

N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2N3O3S/c19-14-6-5-10(7-15(14)20)13-9-27-18(12(13)8-21)22-17(24)11-3-1-2-4-16(11)23(25)26/h1-7,9H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLRAWKJBWDMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C(=CS2)C3=CC(=C(C=C3)Cl)Cl)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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